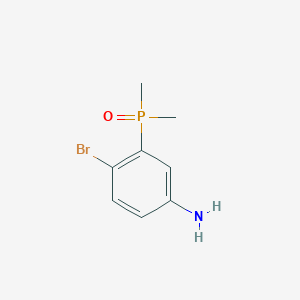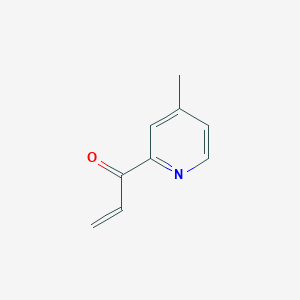
2-bromo-5-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-ethyl-1H-imidazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms at positions 1 and 3, a bromine atom at position 2, and an ethyl group at position 5. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-ethyl-1H-imidazole typically involves the bromination of 5-ethyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure regioselective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products Formed:
Nucleophilic Substitution: Products include 2-azido-5-ethyl-1H-imidazole or 2-thio-5-ethyl-1H-imidazole.
Oxidation: Oxidized derivatives of the imidazole ring.
Coupling Reactions: Various biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-ethyl-1H-imidazole finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-bromo-5-ethyl-1H-imidazole largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom can facilitate binding to target sites through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
2-Bromo-1H-imidazole: Lacks the ethyl group at the 5-position, which can influence its reactivity and biological activity.
5-Ethyl-1H-imidazole: Lacks the bromine atom, affecting its ability to participate in halogen bonding and nucleophilic substitution reactions.
2-Chloro-5-ethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and interaction profiles.
Uniqueness: 2-Bromo-5-ethyl-1H-imidazole’s unique combination of a bromine atom and an ethyl group provides distinct chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
1781173-29-2 |
|---|---|
Formule moléculaire |
C5H7BrN2 |
Poids moléculaire |
175.03 g/mol |
Nom IUPAC |
2-bromo-5-ethyl-1H-imidazole |
InChI |
InChI=1S/C5H7BrN2/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H,7,8) |
Clé InChI |
DCDZTQJZFVUPJY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


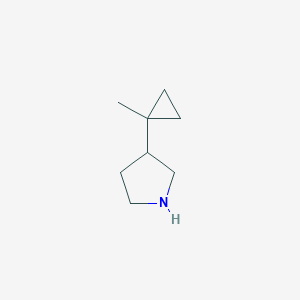
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)

![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
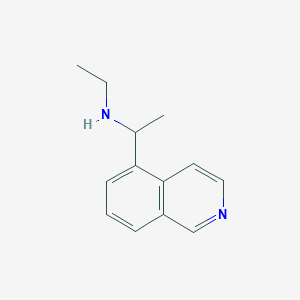
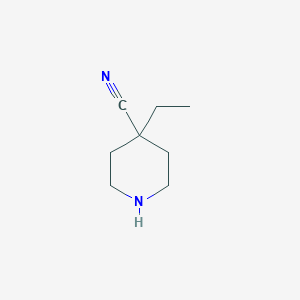
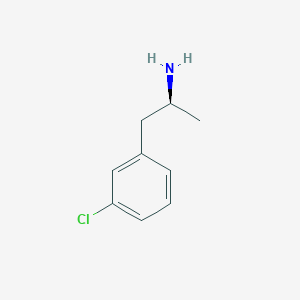

![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
